Cas no 88174-50-9 (Benzaldehyde, 3-chloro-6-methoxy-2,4,5-trimethyl-)

Benzaldehyde, 3-chloro-6-methoxy-2,4,5-trimethyl- structure
88174-50-9 structure
Product Name:Benzaldehyde, 3-chloro-6-methoxy-2,4,5-trimethyl-
CAS No:88174-50-9
MF:C11H13ClO2
MW:212.672722578049
CID:642210
PubChem ID:13827199
Update Time:2025-04-19

Benzaldehyde, 3-chloro-6-methoxy-2,4,5-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 3-chloro-6-methoxy-2,4,5-trimethyl-
    • 5-chloro-2-methoxy-3,4,6-trimethylbenzaldehyde
    • DTXSID70550587
    • 88174-50-9
    • 3-Chloro-6-methoxy-2,4,5-trimethylbenzaldehyde
    • Inchi: 1S/C11H13ClO2/c1-6-7(2)11(14-4)9(5-13)8(3)10(6)12/h5H,1-4H3
    • InChI Key: BAHAENFMGDMHQA-UHFFFAOYSA-N
    • SMILES: ClC1=C(C)C(C=O)=C(C(C)=C1C)OC

Computed Properties

  • Exact Mass: 212.0604073g/mol
  • Monoisotopic Mass: 212.0604073g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26.3Ų

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